molecular formula C7H10N2O4 B12656544 2-Methoxyanilinium nitrate CAS No. 93982-25-3

2-Methoxyanilinium nitrate

Cat. No.: B12656544
CAS No.: 93982-25-3
M. Wt: 186.17 g/mol
InChI Key: ISFKJMJAVHYERV-UHFFFAOYSA-O
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Description

2-Methoxyanilinium nitrate is an organic compound that belongs to the class of aromatic amines. It is formed by the reaction of 2-methoxyaniline with nitric acid. This compound is known for its unique crystal structure and nonlinear optical properties .

Preparation Methods

2-Methoxyanilinium nitrate can be synthesized through the slow evaporation method at room temperature. This involves dissolving 2-methoxyaniline in diluted nitric acid and allowing the solution to evaporate slowly, leading to the formation of single crystals

Chemical Reactions Analysis

2-Methoxyanilinium nitrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other amine derivatives.

    Substitution: The methoxy group in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-methoxyanilinium nitrate involves its interaction with light and other electromagnetic fields. The compound’s nonlinear optical properties are due to the delocalized pi-electron cloud in its aromatic ring, which allows it to interact with light in unique ways. This interaction leads to the generation of new electromagnetic fields with altered frequency, phase, and amplitude .

Properties

CAS No.

93982-25-3

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

(2-methoxyphenyl)azanium;nitrate

InChI

InChI=1S/C7H9NO.NO3/c1-9-7-5-3-2-4-6(7)8;2-1(3)4/h2-5H,8H2,1H3;/q;-1/p+1

InChI Key

ISFKJMJAVHYERV-UHFFFAOYSA-O

Canonical SMILES

COC1=CC=CC=C1[NH3+].[N+](=O)([O-])[O-]

Origin of Product

United States

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